molecular formula C15H16ClN3O B5354434 N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea

N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea

Cat. No.: B5354434
M. Wt: 289.76 g/mol
InChI Key: PIPSTBIMVNQEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea (known as IPU) is a synthetic compound that has been widely used in scientific research for its potential as a herbicide and plant growth regulator.

Mechanism of Action

The mechanism of action of IPU involves the inhibition of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By inhibiting ALS, IPU disrupts the biosynthesis of these amino acids, leading to growth inhibition and eventual plant death.
Biochemical and Physiological Effects:
In addition to its effects on plant growth and development, IPU has also been shown to have potential as a therapeutic agent for the treatment of certain diseases. Studies have demonstrated that IPU has anti-inflammatory and anti-tumor properties, and may be effective in the treatment of conditions such as rheumatoid arthritis and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using IPU in lab experiments is its specificity for ALS. This allows researchers to selectively inhibit the biosynthesis of branched-chain amino acids without affecting other metabolic pathways. Additionally, IPU is relatively stable and easy to handle, making it a convenient tool for scientific research. However, one limitation of using IPU is its potential toxicity to non-target organisms. Careful handling and disposal procedures must be followed to minimize the risk of environmental contamination.

Future Directions

There are several potential future directions for research involving IPU. One area of interest is the development of new herbicides and plant growth regulators based on the structure of IPU. Additionally, further investigation into the anti-inflammatory and anti-tumor properties of IPU may lead to the development of new therapeutic agents for the treatment of human diseases. Finally, studies investigating the potential ecological impacts of IPU and other herbicides will be important for understanding the long-term effects of their use on the environment.

Synthesis Methods

The synthesis of IPU involves the reaction of 5-chloro-2-pyridinylamine with 4-isopropylphenylisocyanate. The reaction takes place in the presence of a base and an organic solvent. The resulting product is then purified through recrystallization.

Scientific Research Applications

IPU has been widely used in scientific research for its potential as a herbicide and plant growth regulator. It has been shown to inhibit the growth of various plant species, including wheat, corn, and rice. Additionally, IPU has been used in studies investigating the regulation of plant growth and development, as well as the response of plants to environmental stressors such as drought and salinity.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-10(2)11-3-6-13(7-4-11)18-15(20)19-14-8-5-12(16)9-17-14/h3-10H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPSTBIMVNQEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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